1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring substituted with a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzyl chloride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of 1-[(4-hydroxyphenyl)methyl]-1H-1,3-benzodiazole.
Reduction: Formation of partially or fully reduced benzodiazole derivatives.
Substitution: Formation of halogenated benzodiazole derivatives.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole
- 1-[(4-Methoxyphenyl)methyl]-1H-imidazole
- 1-[(4-Methoxyphenyl)methyl]-1H-indole
Comparison: 1-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazole is unique due to its benzodiazole ring, which imparts distinct electronic and steric properties compared to triazole, imidazole, and indole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-13-8-6-12(7-9-13)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMGDBMJFCPAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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